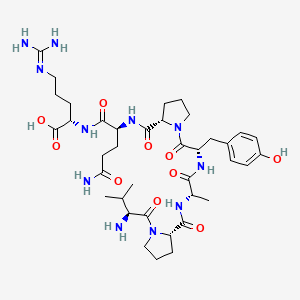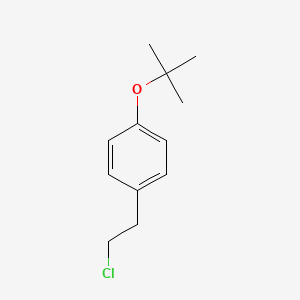
(E)-1-Ethenyl-2-phenoxydiazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-Ethenyl-2-phenoxydiazene is an organic compound characterized by the presence of an ethenyl group attached to a phenoxydiazene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-ethenyl-2-phenoxydiazene typically involves the reaction of phenol with diazene derivatives under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where phenol is reacted with a diazene compound in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions in continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of continuous flow reactors can enhance the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Ethenyl-2-phenoxydiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as hydrazine derivatives.
Substitution: The ethenyl group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxydiazene oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted phenoxydiazene compounds.
Scientific Research Applications
(E)-1-Ethenyl-2-phenoxydiazene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-1-ethenyl-2-phenoxydiazene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenoxydiazene: A structurally related compound with similar chemical properties.
Ethenyl-diazene: Another related compound with an ethenyl group attached to a diazene moiety.
Uniqueness
(E)-1-Ethenyl-2-phenoxydiazene is unique due to the presence of both an ethenyl group and a phenoxydiazene moiety, which imparts distinct chemical and biological properties. This combination allows for a wide range of reactions and applications that may not be possible with other similar compounds.
Properties
CAS No. |
144565-41-3 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
ethenyl(phenoxy)diazene |
InChI |
InChI=1S/C8H8N2O/c1-2-9-10-11-8-6-4-3-5-7-8/h2-7H,1H2 |
InChI Key |
MOIWQYUVOZJKBH-UHFFFAOYSA-N |
Canonical SMILES |
C=CN=NOC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Methoxyethyl)amino]phenol](/img/structure/B12558061.png)



![{5-[4-(Diethylamino)phenyl]penta-2,4-dien-1-ylidene}propanedinitrile](/img/structure/B12558103.png)



![4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one](/img/structure/B12558117.png)

![4-Chloro-1-[(4-ethoxyphenyl)ethynyl]-2-fluorobenzene](/img/structure/B12558137.png)


![11-Oxobicyclo[5.3.1]undec-8-en-8-yl acetate](/img/structure/B12558150.png)
